molecular formula C19H16N4O B2989624 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile CAS No. 2380170-77-2

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile

Cat. No.: B2989624
CAS No.: 2380170-77-2
M. Wt: 316.364
InChI Key: QMNDJRGMXZNFIW-UHFFFAOYSA-N
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Description

2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile is a complex organic compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a quinoline core, a pyridine ring, and an azetidine ring, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile typically involves multiple steps, starting with the preparation of the pyridine derivative. The pyridine derivative is then reacted with an appropriate azetidine derivative under controlled conditions to form the desired compound. The reaction conditions, such as temperature, solvent, and catalyst, are carefully optimized to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle the specific requirements of the synthesis process. The use of continuous flow chemistry and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups in the molecule allows for diverse reaction pathways.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed: The reactions can lead to the formation of various derivatives, depending on the reagents and conditions used. For example, oxidation can produce quinone derivatives, while reduction can yield hydroquinoline derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile has been studied for its potential biological activities. It may serve as a lead compound for the development of new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance of these materials.

Mechanism of Action

The mechanism by which 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Quinoline derivatives: These compounds share the quinoline core but may differ in the substituents attached to the core.

  • Pyridine derivatives: These compounds contain the pyridine ring and can have various functional groups.

  • Azetidine derivatives: These compounds feature the azetidine ring and can be modified to produce different derivatives.

Uniqueness: 2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile stands out due to its combination of quinoline, pyridine, and azetidine rings. This unique structure provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

2-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]quinoline-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c20-9-15-8-19(22-18-6-2-1-5-17(15)18)23-11-14(12-23)13-24-16-4-3-7-21-10-16/h1-8,10,14H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNDJRGMXZNFIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3C(=C2)C#N)COC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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